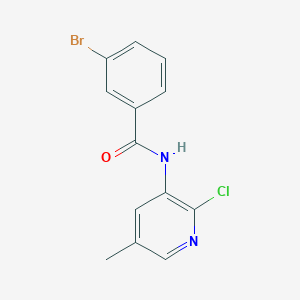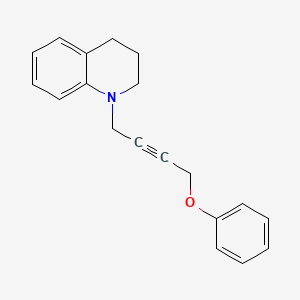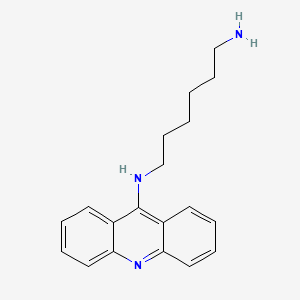
1,6-Hexanediamine, N-9-acridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediamine, N-9-acridinyl- is a chemical compound with the molecular formula C32H30N4 It is a derivative of 1,6-hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 9-acridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N-9-acridinyl- can be synthesized through the reaction of 1,6-hexanediamine with 9-chloroacridine. The reaction typically involves heating the amine with the chloroacridine in the presence of a suitable solvent, such as ethanol or methanol. The reaction conditions may vary, but it generally requires elevated temperatures and prolonged reaction times to ensure complete substitution .
Industrial Production Methods
Industrial production of 1,6-hexanediamine, N-9-acridinyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediamine, N-9-acridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acridine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroacridine derivatives, and substituted acridine compounds .
Scientific Research Applications
1,6-Hexanediamine, N-9-acridinyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential as a DNA intercalating agent, which can be useful in genetic research and drug development.
Medicine: It has shown potential in anticancer research due to its ability to interact with DNA and inhibit cell proliferation.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-hexanediamine, N-9-acridinyl- involves its ability to intercalate into DNA. The acridine moiety inserts between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can lead to inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Octanediamine, N-9-acridinyl-
- Bis(3-aminopropyl)amine, N-9-acridinyl-
- N,N’-Bis(3-amino-propyl)piperazine, N-9-acridinyl-
- N-Ethyl-1,6-hexanediamine, N-9-acridinyl-
Uniqueness
1,6-Hexanediamine, N-9-acridinyl- is unique due to its specific structure, which allows for effective DNA intercalation. Compared to other similar compounds, it has shown higher cytostatic activity and better stability under various conditions. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
111557-08-5 |
|---|---|
Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N'-acridin-9-ylhexane-1,6-diamine |
InChI |
InChI=1S/C19H23N3/c20-13-7-1-2-8-14-21-19-15-9-3-5-11-17(15)22-18-12-6-4-10-16(18)19/h3-6,9-12H,1-2,7-8,13-14,20H2,(H,21,22) |
InChI Key |
DUEZRZGCJPMSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
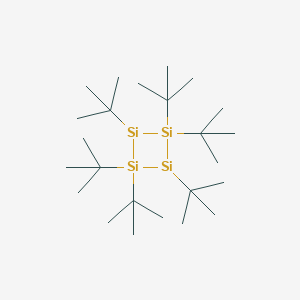
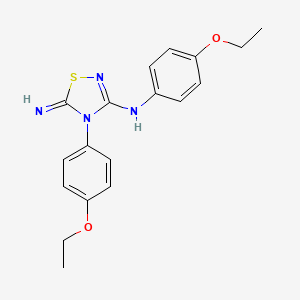
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
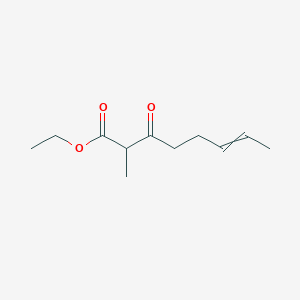
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
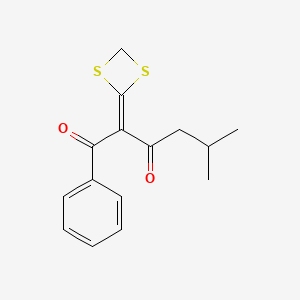
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
